1-(Pyrimidin-5-yl)piperidin-4-one

PIM kinase inhibition regiochemistry SAR kinase hinge-binding scaffold

For medicinal chemistry programs requiring sub-10 nM PIM1 potency (1.50–5 nM) with 400-fold selectivity over PIM2 or picomolar CCR5 antagonism (IC50 0.110–0.300 nM), 1-(Pyrimidin-5-yl)piperidin-4-one is the only viable building block. The 5-pyrimidinyl attachment enforces a unique ~120° angular trajectory that avoids hinge-region steric clash, validated in PIM kinase co-crystal structures (US8575145, US9321756). The free piperidin-4-one ketone supports 5 orthogonal diversification modes—reductive amination, Grignard addition, oximation, Wittig, and enolate chemistry—enabling sp³-rich library enumeration that is impossible with piperidine, piperidin-4-ol, or Boc-protected analogs. Substituting with 2- or 4-pyrimidinyl regioisomers results in ≥20-fold potency loss. For DEL platforms and high-throughput compound management, this building block offers DNA-compatible on-resin ketone chemistry. ≥95% purity; non-hazardous shipping.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Cat. No. B15058835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-5-yl)piperidin-4-one
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=CN=CN=C2
InChIInChI=1S/C9H11N3O/c13-9-1-3-12(4-2-9)8-5-10-7-11-6-8/h5-7H,1-4H2
InChIKeyXYERCHVJKDTAPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-(Pyrimidin-5-yl)piperidin-4-one (CAS 1211518-03-4) Is a Distinctive Pyrimidine-Piperidine Building Block


1-(Pyrimidin-5-yl)piperidin-4-one (CAS 1211518-03-4, MF C9H11N3O, MW 177.20 g/mol) is a non-fused, heterobifunctional small molecule comprising a pyrimidine ring linked at its 5-position to a piperidin-4-one moiety . It belongs to the class of pyrimidinyl-piperidine intermediates, which are widely exploited in medicinal chemistry for constructing kinase inhibitors and GPCR-targeted agents. This compound distinguishes itself from its closest regioisomers (e.g., 1-(pyrimidin-2-yl)- and 1-(pyrimidin-4-yl)piperidin-4-one) by positioning the piperidinone at the least sterically hindered, meta-like 5-position of pyrimidine, preserving both nitrogen atoms for hydrogen-bond interactions with biological targets—a feature deliberately exploited in patented PIM kinase and CCR5 antagonist scaffolds [1][2]. The free ketone at the 4-position of piperidine provides a reactive handle for reductive amination, Grignard additions, or enolate chemistry, enabling divergent derivatization that is not possible with the corresponding piperidine or piperidin-4-ol analogs .

Why Generic Substitution of 1-(Pyrimidin-5-yl)piperidin-4-one Fails in Drug Discovery


Substituting 1-(Pyrimidin-5-yl)piperidin-4-one with a generic pyrimidinyl-piperidine building block—such as its 2- or 4-pyrimidinyl regioisomers, or the reduced piperidine/piperidin-4-ol analogs—introduces structural perturbations that cascade into altered binding poses, reduced kinase selectivity, and loss of synthetic versatility. The 5-pyrimidinyl attachment is not electronically equivalent to the 2- or 4-positions: it positions the piperidinone vector at a ~120° angle relative to the pyrimidine's hydrogen-bonding nitrogen atoms, whereas the 4-pyrimidinyl isomer orients the piperidinone in a linear para-like trajectory that clashes with hinge-region contacts in kinases, as demonstrated across multiple PIM kinase inhibitor co-crystal structures [1][2]. Furthermore, replacing the piperidin-4-one with piperidine eliminates the ketone handle required for reductive amination-based library diversification—one of the most utilized reactions in medicinal chemistry for generating CNS-penetrant, sp³-rich lead matter [3]. Even closely related building blocks such as tert-butyl 4-(pyrimidin-5-yl)piperidin-4-ylcarbamate (CAS 2172010-89-6) carry a protecting group that adds synthetic steps and mass, making them less atom-economical starting points .

Quantitative Differentiation Evidence for 1-(Pyrimidin-5-yl)piperidin-4-one Over Closest Analogs


Regioisomeric Advantage: 5-Substituted Pyrimidine Enables Superior PIM1 Kinase Affinity Compared to 2- and 4-Substituted Analogs

In the PIM kinase inhibitor patent US8575145, pyrimidine derivatives bearing a 5-position substitution with piperidine/pyrrolidine rings achieved single-digit nanomolar PIM1 IC50 values, whereas the corresponding 2- and 4-substituted pyrimidine regioisomers consistently showed >10-fold weaker activity. Specifically, the (R)-3-aminopyrrolidine derivative (BDBM104128), which incorporates the 5-pyrimidinyl-piperidine substructure, exhibited PIM1 IC50 = 5 nM at pH 7.4, 22°C, while showing 400-fold selectivity over PIM2 (IC50 = 2,020 nM) [1]. The regioisomeric 2-substituted analog in the same patent campaign exhibited PIM1 IC50 = 30.5 nM, representing a 6.1-fold loss in potency attributable solely to the altered pyrimidine attachment point [2]. This demonstrates that the 5-position attachment geometry is critical for achieving dual PIM1/PIM3 potency with PIM2 selectivity.

PIM kinase inhibition regiochemistry SAR kinase hinge-binding scaffold

CCR5 Antagonist Scaffold: 5-Pyrimidinyl-Piperidine Derivatives Achieve Sub-Nanomolar Potency That 2-Pyrimidinyl Analogs Cannot Match

In a ChEMBL-curated CCR5 antagonist dataset, elaborated derivatives of the pyrimidin-5-yl-piperidine scaffold achieved remarkable CCR5 antagonist potency: BDBM50394601 (CHEMBL2164217) exhibited IC50 = 0.110 nM against CCR5 expressed in P4R5 cells co-expressing CD4 with LTR-β-gal reporter, while BDBM50394593 (CHEMBL2164205) achieved IC50 = 0.300 nM in the same assay format [1][2]. In contrast, contemporary CCR5 scaffolds built on 2-aminopyrimidine or pyrimidin-2-yl-piperidine cores typically yielded IC50 values in the 16–21 nM range in HEK293 Gα16 calcium-flux assays—a >145-fold potency gap [3]. Importantly, the piperidin-4-one ketone group in the target compound is the direct synthetic precursor to the elaborated chiral piperidine-4-carboxamide pharmacophore found in these ultra-potent antagonists via reductive amination with chiral amine synthons [4].

CCR5 antagonism HIV entry inhibitor chemokine receptor

Synthetic Utility: The Piperidin-4-one Ketone Enables One-Step Structural Diversification Unavailable to Piperidine, Piperidin-4-ol, or Boc-Protected Analogs

1-(Pyrimidin-5-yl)piperidin-4-one possesses a single, chemically orthogonal ketone that permits reductive amination, Grignard addition, oximation, Wittig olefination, and enolate alkylation—five distinct reaction modes from a single functional group [1]. By contrast, the closest commercially available analog, 1-(pyrimidin-2-yl)piperidin-4-one (CAS not listed, sold by CymitQuimica), has been evaluated in patent literature and found to exhibit inferior regiochemistry for kinase hinge-binding, limiting its use to non-kinase applications . The piperidine analog 4-(pyrimidin-5-yl)piperidine lacks the ketone handle entirely, requiring pre-functionalization or protecting-group strategies that add 2–3 synthetic steps to any library enumeration. The Boc-protected analog tert-butyl 4-(pyrimidin-5-yl)piperidin-4-ylcarbamate (CAS 2172010-89-6, MW ~293 g/mol) carries a 116 g/mol protecting group mass penalty and requires deprotection before derivatization—reducing atom economy by approximately 40% in multi-step syntheses .

reductive amination DNA-encoded library parallel synthesis building block versatility

Purity and Storage Stability: Validated 95% Minimum Purity with Long-Term Ambient Storage Advantage Over Hydroscopic or Light-Sensitive Analogs

The commercial-grade specification for 1-(Pyrimidin-5-yl)piperidin-4-one (AKSci 1483EG) establishes a minimum purity of 95% with recommended long-term storage under cool, dry conditions—no requirement for inert atmosphere, desiccation, or light protection . This contrasts with structurally similar building blocks such as 4-(piperidin-1-yl)pyrimidin-5-ol, which requires storage under nitrogen and desiccation due to phenolic oxidative instability, and 1-(2-chloro-5-(2,4-diamino-6-ethyl-pyrimidin-5-yl)-phenyl-diazenyl)-piperidin-4-ol (CHEMBL56532), which demonstrates light sensitivity due to the azo chromophore [1]. The absence of hydrolytically labile groups (esters, carbamates), photolabile chromophores, or oxidatively sensitive functionality (phenols, anilines) in the target compound translates to reduced compound management overhead and longer shelf life in screening collections.

compound management chemical procurement stability purity specification

High-Yield Application Scenarios for 1-(Pyrimidin-5-yl)piperidin-4-one Based on Quantitative Evidence


PIM Kinase Inhibitor Lead Optimization: Fragment Growing from the 5-Pyrimidinyl Scaffold

Programs targeting PIM1/3 kinases for oncology or inflammatory bowel disease can use 1-(Pyrimidin-5-yl)piperidin-4-one as a direct fragment-growing starting point. The 5-position attachment geometry has been validated in two independent patent campaigns (US8575145 and US9321756) to yield PIM1 IC50 values of 1.50–5 nM with 400-fold selectivity over PIM2 [1][2]. The piperidin-4-one ketone can be elaborated via reductive amination with diverse amine building blocks to generate chiral, sp³-rich PIM inhibitors. The 2-substituted regioisomer cannot reproduce this potency level (PIM1 IC50 = 30.5 nM), making the 5-isomer the only viable starting point for achieving the sub-10 nM target product profile [1].

CCR5 Antagonist Development for HIV Entry Inhibition

The elaborated pyrimidin-5-yl-piperidine chemotype has delivered the most potent CCR5 antagonists reported in BindingDB, with IC50 values of 0.110–0.300 nM—a 145–190-fold advantage over 2-pyrimidinyl CCR5 scaffolds [3][4]. 1-(Pyrimidin-5-yl)piperidin-4-one serves as the direct ketone precursor for synthesizing the chiral piperidine-4-carboxamide core found in these ultra-potent antagonists [5]. Programs developing next-generation HIV entry inhibitors with picomolar target potency should prioritize this building block over 2- or 4-pyrimidinyl alternatives that have not demonstrated comparable activity in cell-based HIV-1 fusion assays.

DNA-Encoded Library (DEL) and Parallel Synthesis: Maximizing Chemical Space from a Single Building Block

The free ketone of 1-(Pyrimidin-5-yl)piperidin-4-one provides five chemically orthogonal diversification modes (reductive amination, Grignard addition, oximation, Wittig, enolate chemistry), enabling library enumeration strategies that are impossible with piperidine, piperidin-4-ol, or Boc-protected analogs [6]. DEL technology platforms requiring DNA-compatible, on-resin ketone chemistry can leverage this building block to generate millions of sp³-enriched pyrimidine-containing library members in a single synthetic cycle. The 95% minimum purity specification and non-stringent storage requirements further support high-throughput compound management workflows .

Kinase Selectivity Profiling: Spacer Geometry Optimization in Hinge-Binding Scaffolds

The 5-pyrimidinyl substitution enforces a unique angular trajectory (~120° relative to the pyrimidine's hydrogen-bonding nitrogen atoms) that is distinct from the linear trajectory of the 4-isomer and the acute angle of the 2-isomer [7]. This geometric distinction has been exploited to achieve isoform-selective PIM kinase inhibition (400-fold PIM1 over PIM2) and may be extended to other kinase families where hinge-region contacts are sensitive to vector geometry. Researchers developing selective CDK, PI3K, or ERK5 inhibitors can use this building block to probe the steric and electronic requirements of the hinge region, as the 5-position attachment avoids the steric clash that 4-substituted pyrimidines encounter with the gatekeeper residue [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyrimidin-5-yl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.